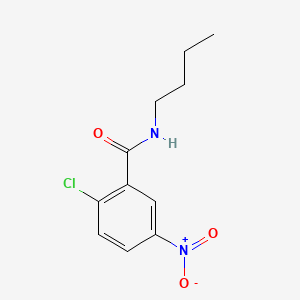

N-Butyl-2-chloro-5-nitrobenzamide

Description

N-Butyl-2-chloro-5-nitrobenzamide is a benzamide derivative featuring a chloro substituent at position 2, a nitro group at position 5, and an n-butyl chain attached to the amide nitrogen. The compound’s physicochemical properties, such as solubility and lipophilicity, are influenced by its electron-withdrawing nitro and chloro groups, as well as the hydrophobic n-butyl chain.

Properties

IUPAC Name |

N-butyl-2-chloro-5-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClN2O3/c1-2-3-6-13-11(15)9-7-8(14(16)17)4-5-10(9)12/h4-5,7H,2-3,6H2,1H3,(H,13,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDKDPVDEANOMEE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)C1=C(C=CC(=C1)[N+](=O)[O-])Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30988160 | |

| Record name | N-Butyl-2-chloro-5-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.68 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68505-92-0 | |

| Record name | N-Butyl-2-chloro-5-nitrobenzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=68505-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Butyl-2-chloro-5-nitrobenzamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068505920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Butyl-2-chloro-5-nitrobenzene-1-carboximidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30988160 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-butyl-2-chloro-5-nitrobenzamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.459 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Butyl-2-chloro-5-nitrobenzamide typically involves the condensation of 2-chloro-5-nitrobenzoic acid with butylamine. The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride to facilitate the formation of the amide bond. The reaction mixture is usually heated under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-Butyl-2-chloro-5-nitrobenzamide undergoes various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents.

Reduction: Catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) in the presence of hydrogen gas.

Hydrolysis: Strong acids like hydrochloric acid or bases like sodium hydroxide.

Major Products Formed

Nucleophilic Substitution: Formation of substituted benzamides.

Reduction: Formation of N-butyl-2-chloro-5-aminobenzamide.

Hydrolysis: Formation of 2-chloro-5-nitrobenzoic acid and butylamine.

Scientific Research Applications

N-Butyl-2-chloro-5-nitrobenzamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a lead compound for the development of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-Butyl-2-chloro-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also inhibit specific enzymes or receptors, thereby modulating biochemical pathways.

Comparison with Similar Compounds

Key Observations:

Positional Isomerism: In 2-Hydroxy-5-nitro-N-phenylbenzamide, the nitro group at position 5 (vs. position 3 in another analog) alters molecular symmetry and crystal packing, as noted in crystallographic studies .

Bioactivity Implications: The dimethylamino group in 2-Chloro-N-[5-(dimethylamino)-2-nitrophenyl]-5-nitrobenzamide introduces basicity, which may enhance solubility in acidic environments compared to the neutral n-butyl chain in the target compound . Amino-substituted analogs (e.g., 5-Amino-2-chloro-N-cyclopentylbenzamide) could exhibit nucleophilic reactivity, enabling further derivatization for drug discovery .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-butyl-2-chloro-5-nitrobenzamide, and how can reaction conditions be optimized for higher yields?

- Methodology : The compound can be synthesized via nucleophilic substitution or amidation reactions. For example, refluxing 2-chloro-5-nitrobenzoic acid with butylamine in ethanol, catalyzed by acetic acid, followed by purification via column chromatography. Monitoring reaction progress using TLC (Rf ~0.5 in ethyl acetate/hexane 1:3) is critical . Optimize solvent polarity (e.g., DMF for sluggish reactions) and stoichiometric ratios (1:1.2 molar ratio of acid to amine) to improve yields.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers prioritize?

- Methodology : Use -NMR to confirm the butyl chain (δ 0.9–1.6 ppm for CH and CH groups) and aromatic protons (δ 7.5–8.5 ppm for nitro-substituted benzene). IR spectroscopy identifies the amide C=O stretch (~1650 cm) and nitro group (~1520 cm). High-resolution mass spectrometry (HRMS) validates the molecular ion peak (CHClNO, exact mass 256.0615) .

Q. How can researchers design preliminary bioactivity screens for this compound, and what controls are essential?

- Methodology : Test antimicrobial activity via broth microdilution assays (MIC values against Gram-positive/negative bacteria). Include positive controls (e.g., ciprofloxacin) and solvent controls (DMSO <1% v/v). For anticancer assays, use MTT viability tests on cancer cell lines (e.g., HeLa, MCF-7) with triplicate replicates to ensure statistical significance .

Advanced Research Questions

Q. What strategies are recommended for resolving crystallographic data inconsistencies during X-ray structure determination of this compound?

- Methodology : Employ SHELXL for refinement, focusing on resolving disorder in the nitro or butyl groups. Use TWIN commands for twinned crystals and check for missed symmetry (e.g., monoclinic vs. orthorhombic systems). Validate hydrogen bonding networks (e.g., amide N-H···O interactions) against density maps .

Q. How can computational docking studies predict the interaction of this compound with biological targets like enzymes or receptors?

- Methodology : Perform molecular docking (AutoDock Vina or Schrödinger Suite) using the compound’s 3D structure (optimized with DFT at B3LYP/6-31G* level). Target proteins (e.g., bacterial dihydrofolate reductase) should be prepared via protonation state adjustment and grid-box placement around active sites. Analyze binding affinities (ΔG) and key residues (e.g., hydrophobic pockets accommodating the nitro group) .

Q. What approaches are effective for structure-activity relationship (SAR) studies involving analogs of this compound?

- Methodology : Synthesize analogs by modifying the nitro (e.g., replace with cyano) or butyl (e.g., tert-butyl) groups. Compare bioactivity data (IC, MIC) to identify critical substituents. Use QSAR models (e.g., CoMFA) to correlate electronic (Hammett σ) or steric parameters with activity trends .

Q. How should researchers address contradictions in reported bioactivity data across different studies?

- Methodology : Re-evaluate experimental variables: cell line/passage number, compound purity (HPLC ≥95%), and assay conditions (pH, serum content). Perform meta-analysis using standardized metrics (e.g., pIC) and validate findings via orthogonal assays (e.g., flow cytometry for apoptosis vs. MTT) .

Q. What are the stability considerations for this compound under varying storage and experimental conditions?

- Methodology : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Protect from light (nitro group photodegradation) and store desiccated at -20°C. In aqueous buffers (pH 7.4), assess hydrolysis rates via UV-Vis spectral shifts (λ~270 nm) over 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.